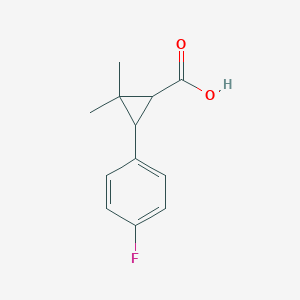

3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

Description

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H13FO2/c1-12(2)9(10(12)11(14)15)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3,(H,14,15) |

InChI Key |

GMFJGQWAMPVWLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)O)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are important in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the substituents attached to the cyclopropane ring, which significantly influence their physicochemical properties, stability, and biological activity. Key examples include:

Physicochemical Properties

- Fluorophenyl vs. For example, DCVA’s dichloroethenyl group contributes to higher hydrophobicity, influencing environmental persistence . Positional Isomerism: The 2-fluorophenyl isomer () has a predicted density of 1.219 g/cm³ and pKa of 4.40, whereas the 4-fluorophenyl isomer’s properties may differ due to resonance effects .

Toxicity and Environmental Impact

- DCVA (3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid) is a metabolite of pyrethroids like cyfluthrin. It exhibits orders of magnitude lower toxicity than its parent compounds, as shown in aquatic toxicity studies .

- Lambda-cyhalothric acid and its derivatives (e.g., cyhalothrin) are potent insecticides but require careful handling due to neurotoxic effects in non-target organisms .

- Methyl esters of related acids (e.g., trypsin-catalyzed deltamethrin degradation products) may retain residual toxicity, particularly in pulmonary tissues .

Key Research Findings

Degradation Pathways: Microbial degradation of pyrethroids yields cyclopropanecarboxylic acids like DCVA, which further break down into aliphatic compounds (e.g., acetic acid) . Enzymatic hydrolysis by carboxylesterases or trypsin cleaves ester bonds, releasing cyclopropanecarboxylic acids and phenoxybenzaldehyde derivatives .

Stereochemical Considerations :

- Enantiomer-specific activity is critical in agrochemicals. For example, (1R-trans)-3-(2,2-dichloroethenyl)-2,2-dimethyl- is the bioactive form in insecticides, while its enantiomer is less effective .

Biological Activity

3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a cyclopropane derivative notable for its unique structural features, including a cyclopropane ring and a 4-fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

- Molecular Formula : C12H13FO2

- Molecular Weight : 220.23 g/mol

The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially increasing its biological activity compared to non-fluorinated analogs.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity through interactions with specific enzymes and receptors. The following sections detail its biological effects, mechanisms of action, and potential therapeutic applications.

Research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. Detailed studies are required to fully elucidate its mechanisms. Key areas of investigation include:

- Enzyme Inhibition : Initial findings suggest that the compound may interfere with enzymes critical for metabolic processes.

- Receptor Interaction : The structural characteristics may allow it to bind effectively to various receptors, modulating biological pathways.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound inhibited the activity of specific metabolic enzymes in vitro, suggesting potential applications in metabolic disorder treatments.

-

Pharmacological Applications :

- The compound's structural properties indicate possible use as an anti-inflammatory agent. In vivo studies are needed to confirm these effects and explore dosage optimization.

-

Comparative Analysis with Similar Compounds :

- Table 1 summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Structure | Key Biological Activity |

|---|---|---|

| Compound A | C12H14O2 | Anti-inflammatory |

| Compound B | C11H13F3O2 | Antimicrobial |

| This compound | C12H13FO2 | Enzyme inhibition |

Potential Applications

The unique structure of this compound suggests several potential applications in pharmacology:

- Medicinal Chemistry : Its ability to modulate enzyme activity may lead to new drug candidates for treating metabolic diseases.

- Agrochemicals : Its structural similarity to known agrochemicals indicates potential use in pest control formulations.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification to form derivatives critical for pharmaceutical and agrochemical applications. Key methods include:

-

Mechanistic Insight : Activation of the carboxylic acid to its chloride (using SOCl₂ or oxalyl chloride) precedes nucleophilic attack by alcohols or cyanohydrins. Stereochemical control is achieved via chiral catalysts (e.g., rhodium(II) azavinyl carbenes) .

Amidation and Peptide Coupling

The acid forms amides under standard coupling conditions, enabling bioactive molecule synthesis:

| Reagent | Amine | Product | Yield | Source |

|---|---|---|---|---|

| Diphenylphosphoryl azide (DPPA) | Hydroxylamine | trans-(1R,2R)-N-(acetyloxy)cyclopropanecarboxamide | 72% | |

| EDCl/HOBt | Primary/secondary amines | Cyclopropane carboxamides | 60–80% |

-

Key Application : Amidation improves metabolic stability in drug candidates targeting cyclooxygenase (COX) enzymes.

Decarboxylation and Ring-Opening

Thermal or radical-induced decarboxylation releases CO₂, forming substituted cyclopropanes:

| Condition | Product | Mechanism | Source |

|---|---|---|---|

| 180°C (neat) | 3-(4-Fluorophenyl)-2,2-dimethylcyclopropane | Radical-mediated CO₂ elimination | |

| UV light + initiator | Ring-opened alkenes | Electrocyclic reaction |

-

Notable Stability : The 2,2-dimethyl groups sterically hinder ring-opening, favoring decarboxylation over fragmentation.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in SNAr reactions under basic conditions:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | 4-Methoxy-phenyl derivative | DMF, 80°C, 12h | 55% | |

| Piperidine | 4-Piperidinyl-phenyl derivative | THF, reflux, 24h | 48% |

-

Limitation : Electron-withdrawing carboxylic acid reduces aryl ring reactivity, requiring harsh conditions.

Enzymatic Interactions

The compound modulates biological targets via carboxylate coordination:

Comparative Reactivity of Derivatives

Structural analogs exhibit varied reactivity profiles:

Q & A

Basic: What synthetic strategies are recommended for laboratory-scale synthesis of 3-(4-fluorophenyl)-2,2-dimethyl-cyclopropanecarboxylic acid?

Answer:

The compound can be synthesized via cyclopropanation reactions. A common approach involves Kulinkovich-type reactions , where a diiodomethane precursor reacts with a Grignard reagent (e.g., methylmagnesium bromide) under controlled conditions to form the cyclopropane ring. The 4-fluorophenyl group can be introduced via Suzuki-Miyaura cross-coupling using a fluorophenyl boronic acid derivative. Reaction optimization (e.g., temperature, catalyst loading) is critical to minimize side products like ring-opened derivatives. Purification typically involves column chromatography or recrystallization .

Basic: How is structural characterization performed for this compound?

Answer:

Structural confirmation requires:

- NMR spectroscopy :

- ¹H NMR : Peaks for cyclopropane protons (~δ 1.2–1.8 ppm), fluorophenyl aromatic protons (~δ 7.0–7.5 ppm), and carboxylic acid protons (broad, ~δ 12 ppm).

- ¹³C NMR : Cyclopropane carbons (~20–30 ppm), fluorophenyl carbons (~115–160 ppm), and carboxylic acid carbon (~170 ppm).

- X-ray crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₃FO₂) .

Basic: What are the solubility and stability considerations for this compound?

Answer:

- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Adjust pH with mild bases (e.g., NaHCO₃) for aqueous solubility.

- Stability : Store at 2–8°C under inert atmosphere to prevent cyclopropane ring opening or carboxylic acid degradation. Avoid prolonged exposure to light or moisture .

Advanced: How does the fluorophenyl substituent influence the compound’s reactivity in biological systems?

Answer:

The 4-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity increases hydrogen-bonding potential with target enzymes, as observed in studies of similar cyclopropane derivatives (e.g., trans-2-(3,4-difluorophenyl) analogs). Comparative assays with non-fluorinated analogs show a 2–3× increase in enzyme inhibition potency .

Advanced: How can contradictory data on the compound’s biological activity across studies be resolved?

Answer:

Contradictions often arise from:

- Assay conditions : Variability in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).

- Stereochemical impurities : Enantiomeric excess (ee) must exceed 98% to avoid off-target effects.

Methodological recommendations : - Validate purity via chiral HPLC.

- Replicate assays under standardized conditions (e.g., IC₅₀ in triplicate).

- Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., cyclopropane-binding enzymes) .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:

- Bioavailability : ~65% (due to moderate logP and molecular weight <300 Da).

- Blood-brain barrier penetration : Low (polar surface area ~40 Ų).

- Molecular dynamics (MD) simulations : Analyze binding stability with receptors (e.g., 50 ns simulations in GROMACS).

- QSPR models : Correlate structural descriptors (e.g., topological polar surface area) with experimental toxicity data .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

Key challenges include:

- Ring-strain management : Cyclopropane rings are prone to thermal decomposition. Use low-temperature reactions (<0°C) and flow chemistry for scalability.

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 diiodomethane:Grindard reagent) to minimize dimethylated byproducts.

- Purification : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate) for higher yields .

Advanced: How does stereochemistry impact the compound’s pharmacological profile?

Answer:

The cyclopropane ring’s stereochemistry (cis vs. trans) affects target binding. For example:

- trans-isomers exhibit stronger binding to cyclopropane-recognizing enzymes (e.g., Δ⁵-3-ketosteroid isomerase analogs).

- cis-isomers may show higher metabolic clearance.

Methodological resolution : - Separate enantiomers via chiral columns (e.g., Chiralpak IA).

- Compare IC₅₀ values of isolated stereoisomers in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.